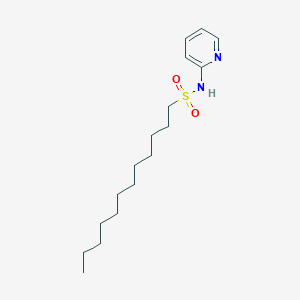![molecular formula C9H18N3OP B14480585 1-[Bis(aziridin-1-yl)phosphoryl]piperidine CAS No. 64457-66-5](/img/structure/B14480585.png)
1-[Bis(aziridin-1-yl)phosphoryl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bis(aziridin-1-yl)phosphoryl]piperidine is a chemical compound with the molecular formula C9H18N3OP. It is known for its unique structure, which includes a piperidine ring bonded to a phosphoryl group that is further connected to two aziridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine typically involves the reaction of piperidine with phosphoryl chloride and aziridine under controlled conditions. The process requires careful handling of reagents and precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-[Bis(aziridin-1-yl)phosphoryl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]piperidine involves its interaction with molecular targets and pathways within cells. The aziridine rings are known to form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group plays a crucial role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
- Bis(aziridin-1-yl)phosphinic amide
- Bis(aziridin-1-yl)phosphine oxide
- Bis(aziridin-1-yl)phosphinic acid butyl ester
Uniqueness: 1-[Bis(aziridin-1-yl)phosphoryl]piperidine stands out due to its unique combination of a piperidine ring and aziridine-phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
64457-66-5 |
|---|---|
Molecular Formula |
C9H18N3OP |
Molecular Weight |
215.23 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C9H18N3OP/c13-14(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-9H2 |
InChI Key |
HIPHUMAUBJLFBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


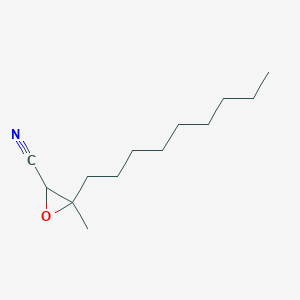




![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
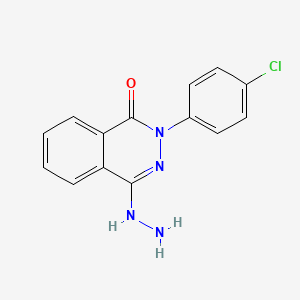
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
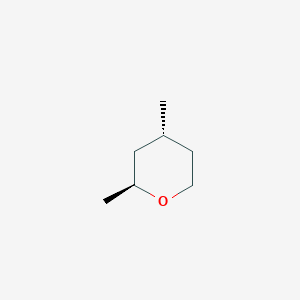
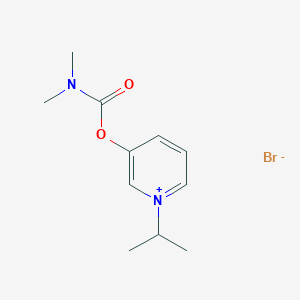
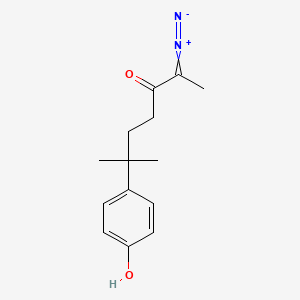

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
